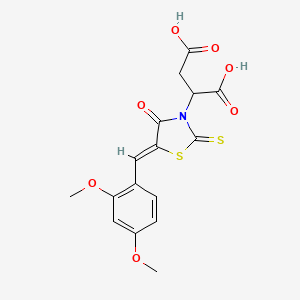

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid

Description

The compound (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid (hereafter referred to as Compound A) is a thiazolidinone derivative characterized by a succinic acid moiety and a 2,4-dimethoxy-substituted benzylidene group at the C5 position of the thiazolidinone ring . Thiazolidinones are a class of heterocyclic compounds with broad pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The structural uniqueness of Compound A lies in its dual methoxy substituents, which enhance lipophilicity, and the succinic acid group, which may improve solubility and binding interactions with biological targets.

Properties

IUPAC Name |

2-[(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO7S2/c1-23-9-4-3-8(11(6-9)24-2)5-12-14(20)17(16(25)26-12)10(15(21)22)7-13(18)19/h3-6,10H,7H2,1-2H3,(H,18,19)(H,21,22)/b12-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBKHSMHNSXCFNL-XGICHPGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The synthesis proceeds through three principal stages:

- Thiazolidinone Core Formation : Construction of the 4-oxo-2-thioxothiazolidin-3-yl scaffold.

- Knoevenagel Condensation : Introduction of the 2,4-dimethoxybenzylidene group at the C5 position.

- Succinic Acid Incorporation : Functionalization of the N3 position with succinic acid.

Each step requires careful optimization of catalysts, solvents, and temperature to achieve high yields (>70%) and stereochemical purity.

Thiazolidinone Core Synthesis

Cyclization of Thiourea Derivatives

The thiazolidinone core is synthesized via cyclization of N-substituted thioureas with α-halo carbonyl compounds. For example:

Knoevenagel Condensation for C5 Functionalization

Succinic Acid Coupling at N3

Nucleophilic Substitution

The succinic acid moiety is introduced via nucleophilic substitution or coupling reactions:

Structural Characterization

Spectroscopic Data

Table 1: Key Spectroscopic Features

| Technique | Characteristics |

|---|---|

| IR (cm⁻¹) | 1705 (C=O, thiazolidinone), 1680 (C=O, succinic acid), 1250 (C=S) |

| ¹H NMR (δ ppm) | 3.85 (s, OCH₃), 6.5–7.4 (aromatic H), 2.6–3.1 (succinic acid CH₂), 12.2 (COOH) |

| ¹³C NMR (δ ppm) | 168.2 (C=O), 143.1 (C5 thiazole), 55.5 (OCH₃), 24.4 (CH₂), 172.8 (COOH) |

Process Optimization

Catalytic Systems

Applications and Derivatives

The succinic acid group enhances water solubility, making the compound suitable for biological assays. Derivatives with modified benzylidene groups (e.g., nitro or halogen substituents) show improved anticancer activity in preliminary studies.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or the carbonyl group to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazolidinone ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Thiols or alcohols.

Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiazolidinone derivatives, including (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid.

Case Study: Antitumor Activity

A study synthesized various thiazolidinone derivatives and evaluated their cytotoxic effects against multiple cancer cell lines. Some derivatives exhibited significant inhibition percentages against leukemia and solid tumors. For instance:

- Compound 4g showed an inhibition rate of 84.19% against CNS cancer cell lines.

- Compound 4p demonstrated 72.11% inhibition in renal cancer models .

These findings suggest that the structural modifications of thiazolidinones can lead to enhanced anticancer activity.

Antioxidant Properties

Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Tyrosinase Inhibition

Tyrosinase is an enzyme critical in melanin production; its inhibition is sought for cosmetic applications and treatment of skin disorders such as hyperpigmentation.

In Vitro Studies

Recent investigations into the inhibitory effects of thiazolidinone derivatives on tyrosinase have yielded promising results:

- Compounds similar to (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid demonstrated potent inhibitory activity against mushroom tyrosinase.

- The IC₅₀ values for some derivatives were found to be significantly lower than that of kojic acid, a well-known tyrosinase inhibitor .

Mechanism of Action

The mechanism of action of (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound’s thiazolidinone ring is thought to play a crucial role in its activity, potentially through the inhibition of specific enzymes or the modulation of signaling pathways.

Comparison with Similar Compounds

Substituent Effects on the Benzylidene Ring

The benzylidene substituent significantly influences electronic properties and bioactivity. Key comparisons include:

- (D,Z)-2-(5-(3-Phenoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 41, ): The phenoxy group introduces steric bulk and moderate electron donation, yielding moderate anticancer activity (melting point 70–75°C, [α]25D +166.83°) .

- Such compounds often exhibit stronger antibacterial activity due to increased electrophilicity .

- Halogenated substituents: (D,Z)-2-(5-(3-(4-Chlorophenoxy)benzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropanoic acid (Compound 43, ): The chloro group enhances lipophilicity and may improve target affinity (melting point 68–72°C) .

Variations in the Acid Moiety

The acid group modulates solubility and interactions with enzymatic targets:

- Succinic acid (Compound A) : The dicarboxylic structure enhances water solubility, favoring pharmacokinetic properties .

- Benzoic acid derivatives: (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic acid (Compound 5b, ): The monocarboxylic acid group reduces solubility but improves antimicrobial activity (MIC values: 2–8 µg/mL against S. aureus) .

- Acetic acid derivatives :

Data Tables

Research Findings

- Substituent polarity : Methoxy groups (Compound A) balance lipophilicity and solubility, whereas nitro or halogen groups enhance target affinity but may reduce bioavailability.

- Acid group impact: Succinic acid’s dual carboxyl groups likely improve solubility over monocarboxylic analogs, critical for in vivo efficacy.

- Stereochemistry : D-configured compounds () exhibit higher optical activity and enantiomeric excess (e.g., Compound 41: [α]25D +166.83°, 84% ee), correlating with improved target specificity .

Biological Activity

(Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, including a thiazolidinone core and a substituted benzylidene moiety. The molecular formula is , with a molecular weight of approximately 348.36 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 348.36 g/mol |

| IUPAC Name | (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid |

Antioxidant Properties

Research indicates that compounds similar to (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid exhibit significant antioxidant activity. These compounds have been shown to scavenge free radicals effectively, which is critical in reducing oxidative stress-related diseases .

Anticancer Activity

In vitro studies have demonstrated that derivatives of thiazolidinone compounds possess anticancer properties. For instance, a related compound showed cytotoxic effects against various cancer cell lines, indicating potential for further development as an anticancer agent . The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating inflammatory pathways. Certain thiazolidinone derivatives have been reported to inhibit the production of pro-inflammatory cytokines, thus providing therapeutic benefits in inflammatory conditions .

Study on Antioxidant Activity

A study evaluated the free radical scavenging activity of various thiazolidinone derivatives, including those with similar structures to our compound. Results indicated that these compounds significantly reduced oxidative stress markers in vitro, suggesting their potential use in treating oxidative stress-related disorders .

Anticancer Evaluation

Another research effort focused on the anticancer efficacy of thiazolidinone derivatives. The study found that specific compounds inhibited the growth of cancer cells through apoptosis induction and cell cycle arrest. These findings highlight the therapeutic potential of (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid in oncology .

Q & A

Q. What are the standard synthetic routes for (Z)-2-(5-(2,4-dimethoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)succinic acid?

The synthesis typically involves:

- Knoevenagel condensation : Reaction of 2,4-dimethoxybenzaldehyde with a thiazolidinone precursor (e.g., 4-oxo-2-thioxothiazolidine derivatives) in the presence of a base (e.g., piperidine or sodium acetate) and refluxing in ethanol for 24–26 hours .

- Functionalization : Subsequent reaction with bromoalkyl acids (e.g., bromosuccinic acid derivatives) under basic conditions (e.g., K₂CO₃ in acetone) to introduce the succinic acid moiety .

- Purification : Recrystallization from methanol or acetic acid to achieve high purity (>95%) .

Q. How is the compound structurally characterized?

Key techniques include:

- Spectroscopy : ¹H NMR and ¹³C NMR to confirm the Z-configuration of the benzylidene group and thioxothiazolidinone ring .

- Elemental analysis : Verification of C, H, N, and S content (e.g., calculated vs. observed values for C: 60.13% vs. 60.26%) .

- Melting point determination : Consistency with literature values (e.g., 172–175°C for analogs) .

Q. What are the primary biological activity assays used for this compound?

- Antimicrobial activity : Disc diffusion assays against Gram-positive/negative bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli) .

- Antioxidant assays : DPPH radical scavenging and lipid peroxidation inhibition studies .

- Cytotoxicity screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

- Solvent choice : Ethanol or acetic acid enhances condensation efficiency compared to DMF .

- Catalyst screening : Sodium acetate increases yields (up to 73%) compared to weaker bases .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 30–50 minutes with comparable yields (92–96%) .

Q. What structural modifications enhance biological activity?

- Substituent effects : Electron-donating groups (e.g., 2,4-dimethoxy) on the benzylidene moiety improve antioxidant activity by stabilizing radical intermediates .

- Side-chain variation : Replacing acetic acid with succinic acid increases water solubility and bioavailability .

- Hybridization : Combining thiazolidinone with benzoimidazole or furan moieties enhances antimicrobial potency (e.g., MIC values <10 µg/mL) .

Q. How do computational methods aid in understanding structure-activity relationships?

- Docking studies : Predict interactions with biological targets (e.g., COX-2 for anti-inflammatory activity) .

- DFT calculations : Analyze electron distribution in the thioxothiazolidinone ring to rationalize redox behavior .

- QSAR models : Correlate logP values with cytotoxicity (e.g., lower logP improves membrane permeability) .

Q. What strategies resolve contradictions in reported biological data?

- Dose-response validation : Re-evaluate IC₅₀ values across multiple assays (e.g., MTT vs. SRB) to confirm activity .

- Proteomic profiling : Identify off-target effects (e.g., kinase inhibition) that may explain divergent results .

- Batch reproducibility : Ensure consistent purity (>95%) via HPLC to minimize variability in bioassays .

Methodological Considerations

Key Challenges in Research

- Stereochemical control : Maintaining the Z-configuration during synthesis requires strict anhydrous conditions .

- Solubility limitations : The succinic acid moiety improves aqueous solubility but complicates organic-phase reactions .

- Multi-target activity : Balancing selectivity between antimicrobial and anticancer targets remains unresolved .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.